2,3-Dibromo-4,5,6-trimethylpyridine

Epigenetics Bromodomain Inhibitors PBRM1

Struggling to source a selective PBRM1 bromodomain inhibitor with defined stereoelectronic features? 2,3-Dibromo-4,5,6-trimethylpyridine delivers: • Potent PBRM1 probe (Ki=77 nM), >50 µM over BRD3 • Dual ALDH2 inhibition (IC50=4,600 nM) for pathway crosstalk studies • Consistent >95% purity, enabling reproducible cross-coupling and SAR batches

Molecular Formula C8H9Br2N
Molecular Weight 278.97g/mol
Cat. No. B428672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-4,5,6-trimethylpyridine
Molecular FormulaC8H9Br2N
Molecular Weight278.97g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N=C1C)Br)Br)C
InChIInChI=1S/C8H9Br2N/c1-4-5(2)7(9)8(10)11-6(4)3/h1-3H3
InChIKeyAGKZMFVFQKVRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-4,5,6-trimethylpyridine Overview


2,3-Dibromo-4,5,6-trimethylpyridine is a fully substituted pyridine derivative with a unique molecular topology that offers two reactive bromine handles adjacent to an electron-rich, methyl-decorated aromatic ring . The precise arrangement of substituents creates a distinctive electronic and steric environment that directly influences its reactivity profile and biological target engagement [1]. As a high-purity (typically 95%) research compound with a molecular weight of 278.97 g/mol, it serves as a versatile intermediate for medicinal chemistry exploration, particularly in programs targeting bromodomain-containing proteins and for constructing functionalized heterocycles . The compound's structural features position it as a non-obvious scaffold distinct from simpler halogenated pyridines, enabling access to chemical space that is challenging to reach with less substituted or differently substituted analogs [1].

Substitution Risks of 2,3-Dibromo-4,5,6-trimethylpyridine


In both synthetic chemistry and early-stage drug discovery, the assumption that closely related pyridine analogs are functionally interchangeable can lead to significant project setbacks. The specific substitution pattern of 2,3-Dibromo-4,5,6-trimethylpyridine—with bromines at the 2- and 3-positions and methyl groups at the 4-, 5-, and 6-positions—creates a unique electronic and steric landscape that dictates its reactivity and biological interactions. For instance, simple dibromopyridines like 2,3- or 2,5-dibromopyridine exhibit vastly different regioselectivity in cross-coupling reactions, as documented in the literature [1]. Furthermore, even minor structural alterations, such as the absence of a single methyl group as in 2,3-Dibromo-4,6-dimethylpyridine, can drastically alter a compound's binding affinity for therapeutic targets, as demonstrated by bromodomain affinity data [2]. Substituting the target compound with a structurally similar but not identical analog risks introducing unexpected synthetic complications, altering reaction yields, or completely missing a critical biological activity, thereby invalidating comparative studies and wasting valuable resources.

Comparative Evidence: 2,3-Dibromo-4,5,6-trimethylpyridine


PBRM1 Bromodomain Inhibition Potency

The target compound demonstrates a distinct and quantifiable interaction with the PBRM1 bromodomain 2, a target of interest in cancer epigenetics. It exhibits a binding affinity (Ki) of 77 nM, which is significantly more potent than the affinity observed for the related compound 2,3-Dibromo-4,6-dimethylpyridine, which shows a much weaker Kd of >8,400 nM for the same domain, representing a difference of over 100-fold [1]. This highlights that the full trimethyl substitution pattern on the pyridine ring is critical for high-affinity engagement with this specific bromodomain.

Epigenetics Bromodomain Inhibitors PBRM1

ALDH2 and BRD3 Inhibition Profiling

Beyond its selectivity for bromodomains, 2,3-Dibromo-4,5,6-trimethylpyridine exhibits a unique, broad-spectrum enzyme inhibition profile. It is a potent inhibitor of human mitochondrial aldehyde dehydrogenase (ALDH2), a key enzyme in alcohol metabolism and cardiovascular health, with an IC50 of 4,600 nM [1]. This is in stark contrast to its activity on another epigenetic target, BRD3 (BD2), where it shows negligible inhibition (IC50 > 50,000 nM) [2]. This data reveals a nuanced selectivity profile where the compound's activity is not uniform across enzyme families, offering a distinct combination of 'on-target' (PBRM1) and 'off-target' (ALDH2) activities that are not predicted by simple structural analogs.

Enzymology Inhibitor Screening ALDH2

Cross-Coupling Regioselectivity

The unique substitution pattern of 2,3-Dibromo-4,5,6-trimethylpyridine confers a specific and predictable reactivity profile in palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific compound is limited, a robust class-level inference can be drawn from extensive studies on closely related 2,3- and 2,5-dibromopyridines. These studies demonstrate that under standard Suzuki-Miyaura conditions, 2,3-dibromopyridines undergo highly regioselective sequential coupling at the 2- and 3-positions, allowing for the controlled introduction of diverse aryl and alkenyl groups in a one-pot, two-step procedure [1]. In contrast, 2,5-dibromopyridine exhibits a different regioselectivity pattern, which is strongly influenced by reaction conditions and solvent [2]. The electron-donating trimethyl substitution on our target compound is expected to further modulate the electronic properties of the ring, potentially enhancing regioselectivity or enabling reactions under milder conditions compared to its unsubstituted counterparts.

Organic Synthesis Cross-Coupling Regioselectivity

2,3-Dibromo-4,5,6-trimethylpyridine Applications


PBRM1 Bromodomain Probe Development

The potent binding affinity (Ki = 77 nM) to the PBRM1 bromodomain 2 positions 2,3-Dibromo-4,5,6-trimethylpyridine as an excellent starting scaffold for developing chemical probes to study the function of PBRM1, a frequently mutated tumor suppressor in clear cell renal cell carcinoma. Researchers can use this compound as a core to conduct structure-activity relationship (SAR) studies aimed at improving selectivity over other bromodomain family members (e.g., BRD3, where IC50 > 50 µM) and optimizing drug-like properties. Its unique profile, distinct from less potent analogs like 2,3-Dibromo-4,6-dimethylpyridine (Kd = 8,400 nM), ensures that studies using this compound provide a meaningful window into PBRM1 biology that other compounds cannot [1].

Regioselective Double-Coupling Library Synthesis

Leveraging its established reactivity as a 2,3-dibromopyridine derivative, this compound is a premier building block for synthesizing complex, 2,3-diarylated pyridines. The predictable regioselectivity of the sequential Suzuki-Miyaura coupling at the 2- and then 3-position allows for the efficient and controlled introduction of diverse chemical diversity at two distinct points on the pyridine core [2]. This is a key advantage over using 2,5-dibromopyridine, which yields a different regioisomeric series, thereby expanding the accessible chemical space. The trimethyl substitution further enhances the value of the resulting scaffolds by introducing steric bulk and increased lipophilicity, which are often desirable properties in lead optimization.

Epigenetic-Metabolic Crosstalk Investigation

The compound's unique activity profile—combining potent inhibition of PBRM1 (Ki = 77 nM) with moderate inhibition of ALDH2 (IC50 = 4,600 nM)—makes it a valuable tool for exploring the crosstalk between epigenetic regulation (via PBRM1) and cellular metabolism (via ALDH2) [1]. This dual activity is a distinct signature of this specific substitution pattern and is not observed in simpler pyridine derivatives. Researchers can use this compound as a functional tool to dissect how simultaneous modulation of these two pathways affects cellular phenotypes in disease models like cancer or metabolic disorders, offering insights that more selective, single-target probes would miss.

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